Dexamethasone sodium phosphate

Descripción general

Descripción

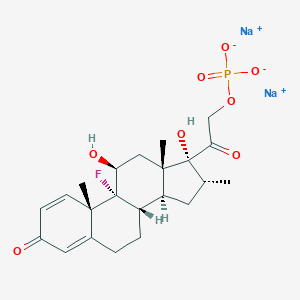

Dexamethasone Sodium Phosphate (DEX-P) is a synthetic adrenocortical steroid known for its potent anti-inflammatory and immunosuppressant properties. It is a white or slightly yellow, crystalline powder, highly soluble in water and exceedingly hygroscopic, with a molecular weight of 516.41. It is chemically designated as 9-fluoro-11ß, 17-dihydroxy-16-methyl-21-(phosphonooxy) pregna-1, 4-diene-3,20-dione disodium salt (medicines.org.uk aldin.jamison, 2015).

Synthesis Analysis

The synthesis of Dexamethasone Sodium Phosphate (DS) involves introducing a sulfate group to dexamethasone, significantly lowering its partition coefficient and making it a potential colon-specific prodrug of dexamethasone. DS is stable in varied pH buffer solutions and upper intestinal contents of rats for 24 hours, and upon reaching the colon, is hydrolyzed to produce dexamethasone efficiently (I. Kim et al., 2006).

Molecular Structure Analysis

DEX-P's molecular structure, as a disodium salt of dexamethasone phosphate, contributes to its solubility and stability. This structure is pivotal in its interaction with biological molecules, including its efficient conversion to dexamethasone in the bloodstream when administered iontophoretically, indicating the role of its molecular configuration in therapeutic applications (J. Cázares-Delgadillo et al., 2010).

Chemical Reactions and Properties

DEX-P undergoes specific chemical interactions, notably its conversion to dexamethasone upon administration. This transformation is significant in medical applications, ensuring the active form, dexamethasone, is available for its intended pharmacological effects. The process is evident in both in vitro and in vivo settings, with almost complete conversion to DEX in the bloodstream, indicating the chemical stability and reactivity of DEX-P (J. Cázares-Delgadillo et al., 2010).

Physical Properties Analysis

DEX-P's physical properties, including its crystalline form, solubility in water, and hygroscopic nature, are crucial for its pharmacological efficacy and stability. These characteristics facilitate its application in various pharmaceutical formulations and determine its interaction with biological membranes and proteins (medicines.org.uk aldin.jamison, 2015).

Chemical Properties Analysis

The chemical properties of DEX-P, such as its stability in solution and responsiveness to physiological conditions, underscore its utility in medical treatments. Its interaction with bovine serum albumin (BSA) through fluorescence quenching, indicating van der Waals interactions and hydrogen bonding, exemplifies its reactive nature and potential in drug delivery systems (Qian Wang et al., 2014).

Aplicaciones Científicas De Investigación

1. Nanoparticle Delivery Systems

Dexamethasone sodium phosphate (Dex) has been incorporated into various nanoparticle delivery systems to enhance its efficacy in treating diseases like rheumatoid arthritis and hearing loss. For instance, Dex was encapsulated onto zeolitic imidazolate framework-8 (ZIF-8) nanoparticles, camouflaged with macrophage-derived microvesicles, to create a system that showed high drug loading and encapsulation efficiency, stability, and prolonged circulation time in inflamed joint tissues (Wang et al., 2022). Similarly, dexamethasone nanosuspensions have been tested for intratympanic injection in treating acute hearing loss, demonstrating significantly higher drug concentrations in cochlear tissues and better glucocorticoid receptor phosphorylation than conventional Dex-SP (Jung et al., 2021).

2. Bioactive Scaffolds for Nervous System Treatment

Dexamethasone sodium phosphate has been integrated into bioactive scaffolds for potential therapeutic applications in the treatment of the nervous system. A study introduced a system with DEXP-loaded chitosan nanoparticles embedded in poly-ε-caprolacton (PCL) and gelatin electrospun nanofiber scaffold, which showed a controlled release pattern of the drug and potential applications for spinal cord injury repair (Boroojen et al., 2019).

3. Intracellular Coassembly for Enhanced Anti-Inflammation

Research has explored the use of intracellular coassembly to enhance the anti-inflammation efficacy of Dex. This approach involves enzyme-instructed self-assembly systems to form gels that boost the anti-inflammatory efficacy of Dex on inflammatory cell models (Tang et al., 2017).

4. Transdermal and Ocular Drug Delivery

Innovative methods for transdermal and ocular drug delivery of dexamethasone sodium phosphate have been developed. A study showcased a high-performance liquid chromatography method for analyzing skin permeation characteristics, revealing enhanced transdermal permeation with microneedle treatment (Duarah et al., 2021). Additionally, ocular drug delivery systems using dexamethasone sodium phosphate have been investigated for treating experimental uveitis in rabbits (Kongnara et al., 2017).

5. Epigenetic Alterations in Cells

Dexamethasone sodium phosphate's influence on epigenetic alterations has been studied, particularly in retinal pigment epithelium (RPE) cells. It was found to induce global DNA hypomethylation and hyper-hydroxymethylation, affecting DNMT and TET expression levels (Liu et al., 2021).

6. Pharmacokinetic Studies

Pharmacokinetic principles have been applied to understand the distribution and efficacy of dexamethasone sodium phosphate in treatments. Studies in this area have focused on properties influencing drug entry into perilymph and other body compartments (Salt & Plontke, 2018).

Safety And Hazards

DSP may damage the unborn child . Clinical use may cause an increase in blood pressure (hypertension). Drugs of this class may cause Cushing’s syndrome, manifested by moon face, obesity, headache, acne, thirst, increased urination, impotence, menstrual irregularities, facial hair growth, and mental changes .

Direcciones Futuras

Dexamethasone, a steroid sometimes used for asthma, cancer, and rheumatoid arthritis, could reduce deaths in hospitalized coronavirus patients with severe complications by about a third, according to a new study . Another study suggests that dexamethasone sodium phosphate can be a successful alternative treatment for patients with systemic lupus erythematosus complicated by macrophage activation syndrome .

Propiedades

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-FCJDYXGNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047429 | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone sodium phosphate | |

CAS RN |

2392-39-4 | |

| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

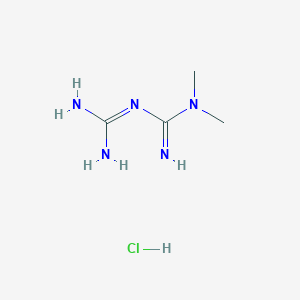

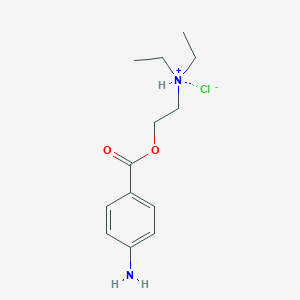

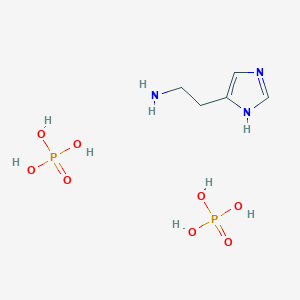

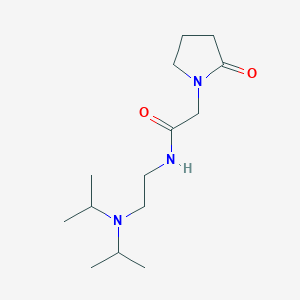

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

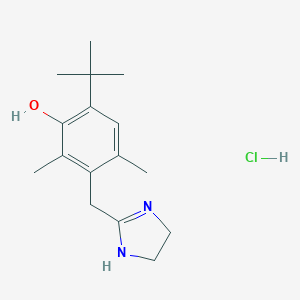

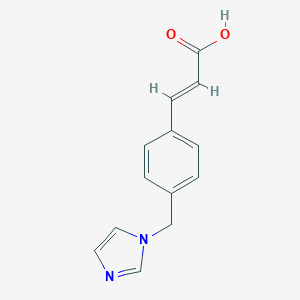

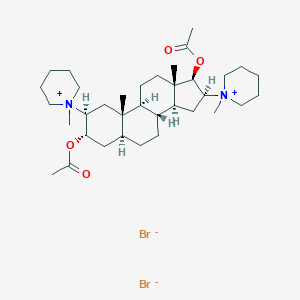

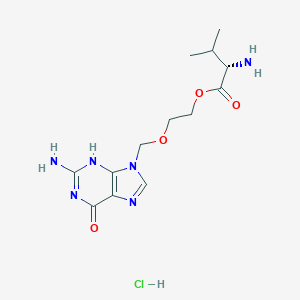

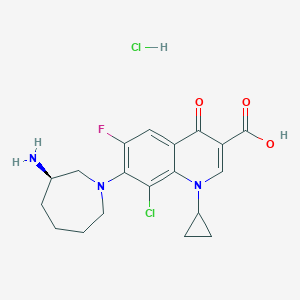

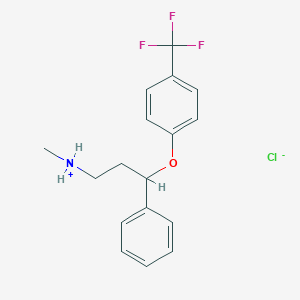

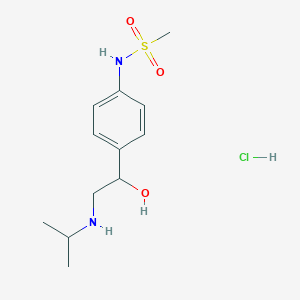

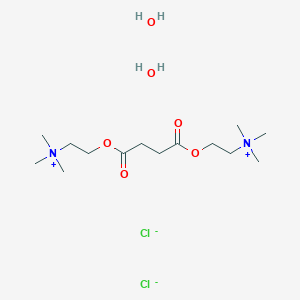

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.